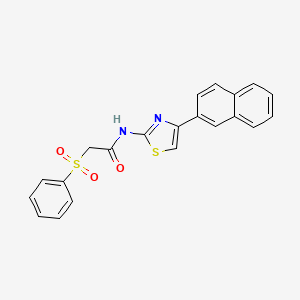

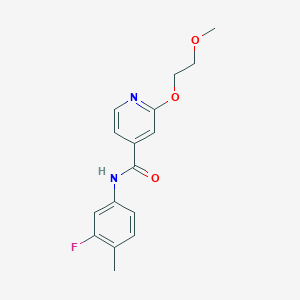

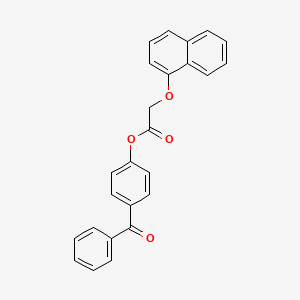

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide involves multiple steps, including condensation reactions, acetylation, and nucleophilic substitution. For example, certain derivatives have been synthesized starting from naphthalene or thiadiazole compounds, highlighting the versatility and complexity of synthetic routes used to obtain such molecules (Zhan et al., 2009); (Gomathy et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of related compounds shows detailed information about local and global chemical activities, molecular, and chemical properties using techniques like XRD, FT-IR, UV–Vis, and NMR. These analyses reveal the electrophilic and nucleophilic nature of the compounds, providing insights into their reactivity and interactions with other molecules (Gültekin et al., 2020).

Chemical Reactions and Properties

The chemical properties of compounds within this family include their ability to participate in hydrogen bonding, stacking, and halogen bonding interactions. These interactions significantly influence the stability and crystalline structures of the compounds. The presence of functional groups like the sulfonyl and acetamide groups also impacts their reactivity towards various organic synthesis reactions (Gouda et al., 2022).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the applications and handling of these compounds. For instance, the solubility in polar or non-polar solvents can be predicted based on the compound's molecular structure and functional groups present (Shukla et al., 2012).

Chemical Properties Analysis

The chemical properties of N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide derivatives include their reactivity towards nucleophiles and electrophiles, the stability of the molecule under various conditions, and their potential as intermediates in organic synthesis. Their reactivity is influenced by the presence of functional groups and the molecular configuration, which can be harnessed in designing synthesis pathways for targeted molecules (Kotan et al., 2020).

Scientific Research Applications

Experimental and Theoretical Studies

Synthesis and Characterization : A compound similar in structure was synthesized and characterized using XRD, FT-IR, UV–Vis, and NMR techniques. Theoretical calculations were performed using DFT to detail the molecular and chemical properties, including electrophilic and nucleophilic nature, global chemical activity descriptors, and non-linear optical behaviors (Gültekin et al., 2020).

Density Functional Theory (DFT) Study : Another study focused on the local molecular properties of acetamide derivatives, aiming to understand their reactivity as anti-HIV drugs. The research highlighted the potential of certain derivatives as effective against HIV, based on their interaction energies and NBO analysis (Oftadeh et al., 2013).

Biological Activities

Antiproliferative Activities : N-(naphthalen-2-yl)acetamide and its derivatives were evaluated for antiproliferative activities against various human cancer cell lines. One compound showed significant activity, especially against nasopharyngeal carcinoma, indicating the potential for cancer therapy applications (Chen et al., 2013).

Antimicrobial and Antioxidant Activities : Synthesis and evaluation of certain derivatives revealed their antimicrobial and antioxidant capabilities. One study detailed the preparation of amidomethane sulfonyl-linked bis heterocycles, with some derivatives showing excellent antioxidant activity surpassing that of standard Ascorbic acid (Talapuru et al., 2014).

Antihyperglycemic Activity : Derivatives of the related compound were synthesized and tested for their antihyperglycemic activity in rat models. This study highlights the potential of these compounds in managing blood glucose levels, which is crucial for diabetes treatment (Imran et al., 2009).

properties

IUPAC Name |

2-(benzenesulfonyl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S2/c24-20(14-28(25,26)18-8-2-1-3-9-18)23-21-22-19(13-27-21)17-11-10-15-6-4-5-7-16(15)12-17/h1-13H,14H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQWNLXHMXQXBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-N-methylprop-2-yn-1-amine](/img/structure/B2497113.png)

![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/no-structure.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2497132.png)

![methyl 2-{1-[3-chloro-5-(trifluoromethyl)phenyl]-N-(cyanomethyl)formamido}acetate](/img/structure/B2497134.png)

![2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine](/img/structure/B2497136.png)